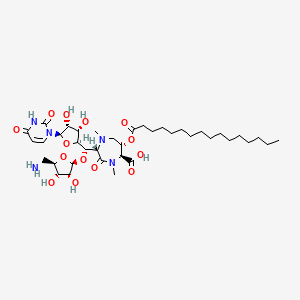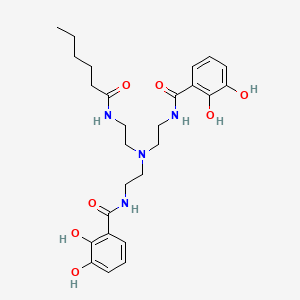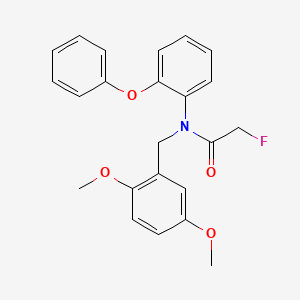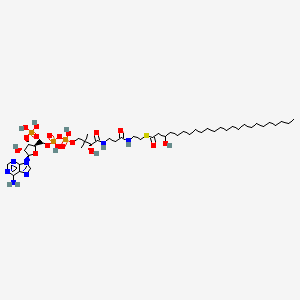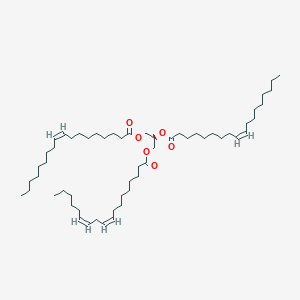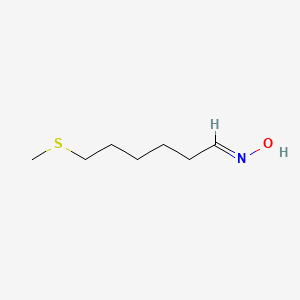
6-Methylthiohexanaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(methylsulfanyl)hexanal oxime is a 6-methylthiohexanal oxime in which the oxime moiety has E configuration. It is an omega-(methylsulfanyl)-(E)-alkanal oxime and a 6-(methylsulfanyl)hexanal oxime.
Applications De Recherche Scientifique
1. Plant Defense and Cancer Protection
- Glucosinolate Biosynthesis in Plants : 6-Methylthiohexanaldoxime is involved in the biosynthesis of aliphatic glucosinolates in Arabidopsis thaliana. Glucosinolates play a crucial role in plant defense against pests and are also known for their cancer-protective properties. Cytochrome P450 CYP79F1 was shown to catalyze the formation of 6-Methylthiohexanaldoxime in this process (Hansen et al., 2001).
2. Anti-Cancer Properties
- Chemopreventive Agent : 6-Methylthiohexyl isothiocyanate, derived from Wasabia Japonica, has shown potential as a chemopreventive agent. It exhibits cytotoxic effects on tumor cells, induces apoptosis, and has a selective action on transformed cells over healthy cells. It modulates several mechanisms supporting antitumor activity (Lenzi et al., 2017).
- Inhibition of Lung Tumorigenesis : 6-Methylthiohexyl isothiocyanate has also been shown to suppress lung tumorigenesis in mice. Its administration inhibited the formation of O(6)-methylguanine in lungs and reduced proliferating nuclear cell antigen levels and ornithine decarboxylase activity, indicating a suppression of the initiation stage of lung tumor development (Yano et al., 2000).
3. Therapeutic Potential in Leukemia
- Thiopurine Metabolism in Leukemia : 6-Methylthiohexanaldoxime's relevance is also seen in the metabolism of thiopurines like 6-thioguanine, used in leukemia treatment. Understanding its metabolism, including the role of enzymes like 5'-nucleotidase and thiopurine methyltransferase, is crucial for improving therapy efficacy and reducing toxicity (Brouwer et al., 2005).
4. Nrf2/Keap1 Modulation and Antioxidant Properties
- Modulation of Nrf2/Keap1 Pathway : 6-Methylthiohexyl isothiocyanate modulates the Nrf2/Keap1 system, enhancing the expression of NQO1, an enzyme involved in antioxidant defense. This modulation indicates potential protective effects against oxidative stress and related diseases (Korenori et al., 2013).
Propriétés
Nom du produit |
6-Methylthiohexanaldoxime |
|---|---|
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
(NE)-N-(6-methylsulfanylhexylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NOS/c1-10-7-5-3-2-4-6-8-9/h6,9H,2-5,7H2,1H3/b8-6+ |
Clé InChI |
OKKDZUZMZMLOGY-SOFGYWHQSA-N |
SMILES isomérique |
CSCCCCC/C=N/O |
SMILES canonique |
CSCCCCCC=NO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



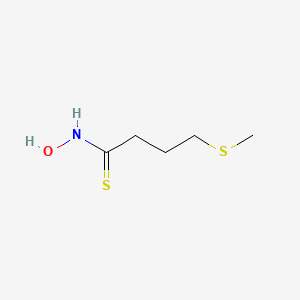
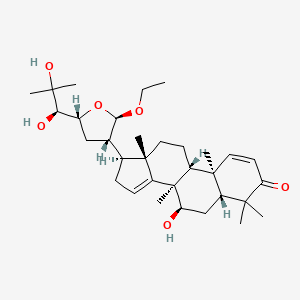


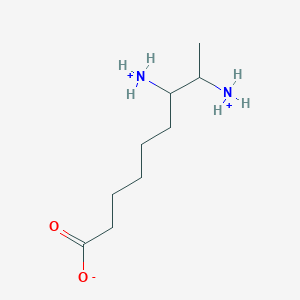
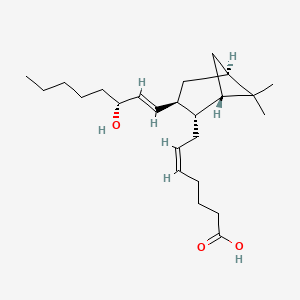
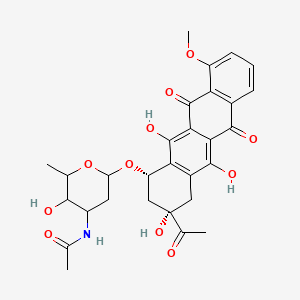
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
